Cas no 2248261-09-6 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrrol-2-yl)propanoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrrol-2-yl)propanoate is a specialized synthetic intermediate used in peptide and organic synthesis. Its key structural features include a phthalimide-based protecting group and a Boc-protected amino acid moiety with a pyrrole side chain, enabling selective deprotection and further functionalization. The tert-butoxycarbonyl (Boc) group provides stability under acidic conditions, while the phthalimide moiety facilitates controlled reactivity. This compound is particularly valuable in the synthesis of complex heterocyclic and peptidomimetic structures, offering precise control over reaction pathways. Its well-defined properties make it suitable for applications in medicinal chemistry and materials science, where high-purity intermediates are essential.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrrol-2-yl)propanoate structure
2248261-09-6 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrrol-2-yl)propanoate
CAS No:2248261-09-6
MF:C20H21N3O6
MW:399.397245168686
CID:6150951
PubChem ID:165731211
Update Time:2025-10-24

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrrol-2-yl)propanoate Chemical and Physical Properties

Names and Identifiers

    • EN300-6521731
    • 2248261-09-6
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrrol-2-yl)propanoate
    • Inchi: 1S/C20H21N3O6/c1-20(2,3)28-19(27)22-15(11-12-7-6-10-21-12)18(26)29-23-16(24)13-8-4-5-9-14(13)17(23)25/h4-10,15,21H,11H2,1-3H3,(H,22,27)
    • InChI Key: OADAMIVCCWKCBL-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(=O)ON1C(C2C=CC=CC=2C1=O)=O)CC1=CC=CN1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 399.14303540g/mol
  • Monoisotopic Mass: 399.14303540g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 8
  • Complexity: 650
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 118Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrrol-2-yl)propanoate Pricemore >>

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Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrrol-2-yl)propanoate

1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl 2-{[(tert-Butoxy)Carbonyl]Amino}-3-(1H-Pyrrol-2-Yl)Propanoate: A Comprehensive Overview

The compound with CAS No. 2248261-09-6, known as 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrrol-2-yl)propanoate, is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound is characterized by its complex structure, which includes a tert-butoxy carbonyl group, a pyrrole ring, and an isoindole moiety. These structural features contribute to its unique chemical properties and reactivity.

Recent studies have highlighted the importance of such compounds in the development of advanced materials and pharmaceuticals. The tert-butoxy carbonyl group is particularly notable for its role in protecting amino groups during organic synthesis, making this compound a valuable intermediate in peptide synthesis and drug design. Furthermore, the presence of the pyrrole ring introduces aromaticity and potential for conjugation, which can enhance electronic properties in materials applications.

The synthesis of this compound involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. Researchers have reported successful syntheses using a combination of coupling reactions and protecting group strategies. The use of isoindole derivatives as scaffolds has been shown to improve the stability and bioavailability of resulting compounds, making them promising candidates for drug delivery systems.

In terms of applications, this compound has shown potential in the field of biomedical engineering. Its ability to form stable complexes with metal ions has led to its exploration as a ligand in metalloenzyme mimics and catalysts. Additionally, the compound's structural versatility makes it a candidate for use in polymer science, where it can serve as a building block for functional polymers with tailored properties.

Recent advancements in computational chemistry have also provided deeper insights into the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed that the tert-butoxy carbonyl group significantly influences the molecule's electron distribution, enhancing its ability to participate in nucleophilic reactions. This understanding has paved the way for more efficient synthetic pathways and improved product yields.

The integration of this compound into practical applications is further supported by its compatibility with existing manufacturing processes. Its stability under standard reaction conditions allows for large-scale production, making it accessible for both academic research and industrial use. Moreover, the compound's biocompatibility has been tested in preliminary studies, suggesting its suitability for biomedical applications such as drug delivery systems and tissue engineering.

Looking ahead, ongoing research is focused on optimizing the synthesis of this compound to reduce costs and improve scalability. Efforts are also underway to explore its potential in emerging fields such as nanotechnology and green chemistry. By leveraging its unique structural features and chemical properties, this compound holds the promise of contributing to groundbreaking innovations across multiple disciplines.

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